molecular formula C20H18N2O4 B3650107 Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Cat. No.: B3650107
M. Wt: 350.4 g/mol
InChI Key: OHOOTJDPAJSCIF-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves multiple steps. One common method starts with the preparation of 3-phenylisoxazole-4-carboxylic acid, which is then esterified with ethanol to form ethyl 3-phenylisoxazole-4-carboxylate. This intermediate is further reacted with 5-methyl-1,2-oxazole-4-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The amido and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Phenyl acetate

Uniqueness

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This differentiates it from simpler esters like ethyl benzoate and methyl benzoate, which lack the heterocyclic ring structure.

Properties

IUPAC Name

ethyl 3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-25-20(24)15-10-7-11-16(12-15)21-19(23)17-13(2)26-22-18(17)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOOTJDPAJSCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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